molecular formula C19H26N3S+ B12334634 (3AR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium CAS No. 186204-36-4

(3AR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium

Cat. No.: B12334634
CAS No.: 186204-36-4
M. Wt: 328.5 g/mol
InChI Key: JSESYQAOCIUYJH-HOTGVXAUSA-N
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Description

(3AR,7aR)-4’-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7aR)-4’-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium typically involves multi-step organic reactions. One common approach is the copper-catalyzed reaction starting from 2-halobenzamides and carbon disulfide, which forms the benzo[d]isothiazol-3-one core . This reaction proceeds via consecutive S–C and S–N bond formations.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(3AR,7aR)-4’-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound .

Scientific Research Applications

(3AR,7aR)-4’-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of (3AR,7aR)-4’-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium involves its interaction with specific molecular targets and pathways. The benzo[d]isothiazol-3-one moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3AR,7aR)-4’-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

186204-36-4

Molecular Formula

C19H26N3S+

Molecular Weight

328.5 g/mol

IUPAC Name

3-[(3aR,7aR)-spiro[1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium-2,4'-1,4-diazinan-4-ium]-1'-yl]-1,2-benzothiazole

InChI

InChI=1S/C19H26N3S/c1-2-6-16-14-22(13-15(16)5-1)11-9-21(10-12-22)19-17-7-3-4-8-18(17)23-20-19/h3-4,7-8,15-16H,1-2,5-6,9-14H2/q+1/t15-,16-/m0/s1

InChI Key

JSESYQAOCIUYJH-HOTGVXAUSA-N

Isomeric SMILES

C1CC[C@H]2C[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)C[C@@H]2C1

Canonical SMILES

C1CCC2C[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)CC2C1

Origin of Product

United States

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